molecular formula C10H18ClN5O2 B6186725 tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride CAS No. 2639448-72-7

tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6186725
CAS No.: 2639448-72-7
M. Wt: 275.7
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Description

Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a tert-butyl group, which is a bulky, non-reactive group that can influence the compound's reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The tert-butyl group is then introduced through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazoles or azetidines.

  • Nucleophilic Addition: Formation of new carbon-nitrogen bonds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a probe in biological imaging and as a ligand in biochemical assays. Its ability to bind to specific proteins and enzymes makes it valuable in studying biological processes.

Medicine: In medicine, tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride is being explored for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of other chemicals. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing the compound's activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in disease processes.

  • Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate: This compound is structurally similar but contains a different substituent on the triazole ring.

  • BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.

Uniqueness: Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride is unique due to its combination of the triazole ring and the tert-butyl group. This combination provides both stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

2639448-72-7

Molecular Formula

C10H18ClN5O2

Molecular Weight

275.7

Purity

95

Origin of Product

United States

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